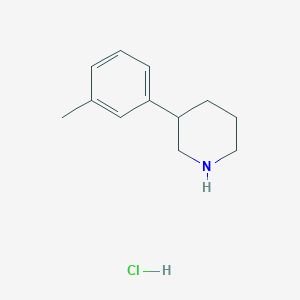

1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Overview

Description

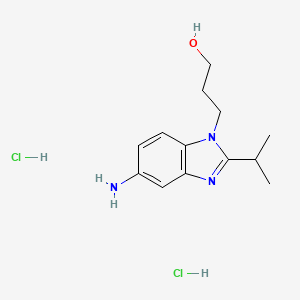

1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CISF) is a synthetic compound that is used in various scientific research applications. CISF is a fluorinated derivative of indole and is used as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including indole-based drugs, and is also used to study the structure and properties of organic compounds. CISF has a wide range of applications in both laboratory and industrial settings.

Scientific Research Applications

Inhibitors of β-class Carbonic Anhydrases

A series of sulfonamide derivatives incorporating fluorine and 1,3,5-triazine moieties have been investigated for their inhibitory effects on β-class carbonic anhydrases from Mycobacterium tuberculosis. These compounds showed significant inhibition of the enzymes, which are crucial for the bacterium's lifecycle, suggesting potential applications in developing antimycobacterial agents with novel mechanisms of action to combat drug resistance (Ceruso et al., 2014).

Synthesis of Aliphatic Sulfonyl Fluorides

Research into the synthesis of aliphatic sulfonyl fluorides, which are important probes in chemical biology and molecular pharmacology, has led to the development of a facile and general approach. This method, involving visible-light-mediated decarboxylative fluorosulfonylethylation, is applicable to a wide range of carboxylic acids, including those found in natural products and drug derivatives, highlighting the versatility of sulfonyl fluoride compounds in pharmacological research (Xu et al., 2019).

Fluorination Agents

The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis presents a significant advancement in fluorination chemistry. Its diverse fluorination capabilities, including high-yield conversions and stereoselective reactions, underline its potential in the synthesis of fluorinated compounds for pharmaceutical applications (Umemoto et al., 2010).

Anion Recognition and Complexation

Carbazole sulfonamide-based macrocyclic receptors have been developed for the selective complexation of fluoride ions, demonstrating strong and selective binding in various solvents. This research highlights the application of sulfonyl fluoride compounds in anion recognition, with potential implications for sensing technologies and environmental monitoring (Luo et al., 2021).

Electrochemical Synthesis of Sulfonyl Fluorides

An environmentally benign electrochemical approach for the synthesis of sulfonyl fluorides from thiols or disulfides has been reported. This method, leveraging widely available starting materials and an inexpensive fluoride source, showcases the potential for greener synthetic routes in the preparation of sulfonyl fluoride compounds for various applications (Laudadio et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently lacking .

Properties

IUPAC Name |

1-carbamoyl-2,3-dihydroindole-5-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3S/c10-16(14,15)7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKJQBVEDIRLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)

![3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521086.png)

![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)